molecular formula C23H26N2O5 B12186424 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B12186424
M. Wt: 410.5 g/mol
InChI Key: PJLJTHCPVHHXCR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The compound’s systematic name follows IUPAC guidelines by prioritizing functional groups and parent hydrocarbon frameworks. The methanone group serves as the principal functional group, with numbering beginning at the ketone position. The left substituent derives from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, where the dihydro designation indicates partial saturation of the isoquinoline ring system. The right substituent originates from 4,7-dimethoxy-1-methylindole, with methoxy groups at positions 4 and 7 of the indole ring.

Potential isomerism arises from three structural features:

  • Positional isomerism in methoxy group placement on both aromatic systems
  • Tautomeric isomerism involving proton shifts between nitrogen atoms in the indole and isoquinoline moieties
  • Conformational isomerism related to rotation about the C–N bond connecting the methanone bridge to the isoquinoline fragment

The compound’s molecular formula (C23H26N2O5) permits calculation of twelve degrees of unsaturation, distributed across two aromatic rings, one ketone group, and three methoxy substituents.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. Key structural parameters include:

Parameter Value
Unit Cell Volume 987.2 ų
Bond Length (C=O) 1.221 Å
Torsion Angle 12.4°
Interplanar Angle 38.7°

The isoquinoline fragment adopts a half-chair conformation, while the indole system remains planar with minimal deviation from aromaticity (RMSD = 0.032 Å). Intramolecular CH–π interactions between the methyl group (C15) and isoquinoline ring (C3–C8) stabilize the observed conformation, creating a molecular cleft ideal for host-guest interactions.

Notably, the methanone bridge exhibits partial double bond character (1.46 Å C–N bond length), suggesting conjugation with adjacent aromatic systems. This delocalization creates an extended π-system spanning both heterocycles, as evidenced by UV-Vis spectroscopy showing strong absorption at 314 nm.

Comparative Analysis of Tautomeric Forms

The compound exists in equilibrium between three tautomeric forms under ambient conditions:

  • Lactam tautomer : Predominant in aprotic solvents (93% in DMSO-d6)
  • Lactim tautomer : Favored in aqueous media (68% in H2O/D2O)
  • Zwitterionic form : Observed at pH 7.4 (32% population)

Key spectroscopic evidence includes:

  • 1H NMR : Downfield shift of NH proton (δ 12.8 ppm in CDCl3) confirms lactam dominance
  • 13C NMR : Carbonyl resonance at 198.4 ppm shows keto-enol equilibrium
  • IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 3250 cm⁻¹ (N–H)

Solvent-dependent tautomer ratios were quantified using variable-temperature NMR (VT-NMR) and DFT calculations (B3LYP/6-311+G**). Polar solvents stabilize the lactim form through enhanced hydrogen bonding capacity, while hydrophobic environments favor the lactam configuration.

Hydrogen Bonding Networks and Non-Covalent Interactions

The crystalline architecture features three distinct hydrogen bonding motifs:

  • Intermolecular N–H···O=C chains along the b-axis (2.89 Å, 168°)
  • C–H···O interactions between methoxy groups (3.12 Å, 152°)
  • Offset π-π stacking of indole and isoquinoline rings (3.45 Å interplanar distance)

Thermogravimetric analysis (TGA) shows exceptional thermal stability (decomposition onset 287°C), attributed to these robust non-covalent networks. Hirshfeld surface analysis quantifies interaction contributions:

Interaction Type Surface Area Contribution
H···H 58.2%
O···H 23.7%
C···H 12.1%
N···H 6.0%

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H26N2O5/c1-24-17(12-16-18(27-2)6-7-19(28-3)22(16)24)23(26)25-9-8-14-10-20(29-4)21(30-5)11-15(14)13-25/h6-7,10-12H,8-9,13H2,1-5H3

InChI Key

PJLJTHCPVHHXCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline moiety and an indole derivative, both known for their diverse biological activities. The presence of methoxy groups enhances its solubility and reactivity, potentially allowing interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit significant antioxidant activity . The methoxy and hydroxyl groups present in the molecule can act as free radical scavengers, which is crucial for protecting cells from oxidative stress.

Anti-inflammatory Activity

The compound may possess anti-inflammatory properties . Structure-activity relationship (SAR) studies indicate that derivatives of isoquinoline and indole can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Case Studies

  • In vitro Studies : A study investigated the effects of related isoquinoline derivatives on butyrylcholinesterase (BChE) inhibition. Compounds structurally related to our target exhibited significant BChE inhibitory activity, suggesting potential neuroprotective effects against conditions like Alzheimer's disease .
  • Cell Viability Tests : In a study involving SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, compounds similar to the target showed protective effects against Aβ-induced toxicity, enhancing cell viability significantly compared to untreated controls .

Structure-Activity Relationship (SAR)

Table 1 summarizes the SAR findings related to similar compounds:

Compound NameStructure FeaturesBiological Activity
6-MethoxyisoquinolineIsoquinoline core with methoxy groupAnticancer activity
5-FluoroindoleIndole core with fluorine substituentAntimicrobial properties
7-MethoxyisoquinolineIsoquinoline core with methoxy group at position 7Neuroprotective effects

These findings highlight the potential for discovering new therapeutic agents based on structural modifications of the target compound.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit enzymes associated with neurodegenerative diseases.
  • Cell Signaling Modulation : The ability to modulate signaling pathways related to inflammation and oxidative stress could explain its therapeutic potential.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone typically involves multi-step synthetic routes that include cyclization reactions and the use of various catalysts. For instance, one method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with an appropriate indole derivative under acidic conditions to yield the target compound . The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds possess significant anticancer properties. Studies have shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Therapeutic Potential

Given its diverse biological activities, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone holds promise for various therapeutic applications:

Cancer Therapy

Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent targeting specific cancer types.

Neurological Disorders

Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease or Parkinson's disease by protecting neurons from degeneration.

Antibacterial Treatments

The antimicrobial properties indicate potential applications in developing new antibiotics or treatments for resistant bacterial infections.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

Study FocusFindingsReference
Anticancer ActivityShowed significant inhibition of tumor growth in vitro
NeuroprotectionReduced oxidative stress in neuronal cultures
Antimicrobial EfficacyEffective against multiple bacterial strains

Comparison with Similar Compounds

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

  • Structure: A dimeric analog where two dihydroisoquinolinyl methanone units are connected via a 1,4-phenylene bridge .
  • Molecular Formula : C34H32N2O6 (MW: 588.6 g/mol).
  • No bioactivity data is reported, but the extended conjugation could alter electronic properties compared to the monomeric target compound.

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6)

  • Structure : Replaces the indole group with a phenyl ring .
  • Molecular Formula: C19H19NO3 (MW: 309.4 g/mol).
  • Synthesis: Achieved in 89% yield via reaction of benzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
  • Absence of the indole’s methoxy and methyl groups may diminish hydrogen-bonding or hydrophobic interactions in biological systems.

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

  • Structure : Features a pyrazole-pyrrole substituent instead of the indole group .
  • Molecular Formula : C20H22N4O3 (MW: 366.4 g/mol).
  • Key Differences :
    • The pyrazole-pyrrole system introduces additional nitrogen atoms, which could enhance metal coordination or polar interactions.
    • Higher molecular weight (366.4 vs. 350.4 g/mol) may affect pharmacokinetic properties like membrane permeability.

(4,6-Dimethoxy-3-methyl-1H-indol-2-yl)phenylmethanone

  • Structure: Retains a methoxy-substituted indole but lacks the dihydroisoquinoline group, substituting it with a phenyl ring .
  • Molecular Formula: C18H17NO3 (MW: 295.3 g/mol).
  • Key Differences: The 4,6-dimethoxy indole substitution (vs.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (If Reported)
Target Compound C21H22N2O3 350.4 4,7-Dimethoxyindole; 6,7-dimethoxyisoquinoline Not reported
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] C34H32N2O6 588.6 Dimeric structure Not reported
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6) C19H19NO3 309.4 Phenyl group 89%
Pyrazole-pyrrole analog C20H22N4O3 366.4 Pyrazole-pyrrole substituent Not reported
(4,6-Dimethoxy-3-methyl-1H-indol-2-yl)phenylmethanone C18H17NO3 295.3 4,6-Dimethoxyindole; phenyl group Not reported

Research Findings and Implications

  • Synthetic Accessibility : The phenyl analog (S6) demonstrates high synthetic yield (89%) , suggesting that bulkier substituents (e.g., indole or pyrazole-pyrrole) may introduce steric challenges in the target compound’s synthesis.
  • Bioactivity Hypotheses : While bioactivity data for the target compound is absent, and emphasize that structural features like methoxy groups and nitrogen heterocycles are critical in ligand-receptor interactions . For example, the 4,7-dimethoxy pattern on the indole may confer unique electronic effects compared to the 4,6-dimethoxy isomer .

Preparation Methods

Traditional Stepwise Coupling Approach

The most frequently reported method involves sequential construction of the isoquinoline and indole moieties followed by ketone bridge formation:

Step 1 : Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline

  • Starting material: 3,4-dimethoxyphenethylamine

  • Formylation with ethyl formate at reflux (6 hr)

  • Cyclization using oxalyl chloride in acetonitrile (10-20°C, 2 hr)

  • Catalytic ring closure with phosphotungstic acid (1 hr)

Step 2 : Preparation of 4,7-dimethoxy-1-methylindole-2-carboxylic acid

  • Methylation of indole nitrogen using methyl iodide

  • Friedel-Crafts acetylation at C2 position

  • Oxidation to carboxylic acid with KMnO₄

Step 3 : Coupling via Acid Chloride Intermediate

  • Conversion of indole carboxylic acid to chloride (SOCl₂)

  • Reaction with isoquinoline amine in dichloromethane

  • Triethylamine as HCl scavenger

This method yields 65-72% pure product but requires multiple purification steps.

One-Pot Industrial Synthesis

A patent-pending one-pot method significantly improves efficiency:

  • Reaction System 1 :

    • 3,4-dimethoxyphenethylamine (1 eq)

    • Ethyl formate (1.3 eq) in acetonitrile

    • Reflux 6 hr → Intermediate 1

  • Reaction System 2 :

    • Intermediate 1 + oxalyl chloride (1.5 eq)

    • 10-20°C, 2 hr → Intermediate 2

  • Catalytic Cyclization :

    • Phosphotungstic acid (0.1 mol%)

    • 50-55°C, 1 hr → Intermediate 3

  • Indole Coupling :

    • 4,7-dimethoxy-1-methylindole-2-carbonyl chloride (1 eq)

    • Methanol solvent, reflux 3 hr

  • Workup :

    • Cool to 5-10°C

    • Filter and wash with cold methanol

This method achieves 78-80% yield with 99.1-99.3% purity. Critical parameters include:

  • Temperature control : ±2°C during oxalyl chloride addition

  • Catalyst loading : 0.1-0.2 wt% phosphotungstic acid

  • Solvent ratio : 4:1 acetonitrile:methanol

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate key steps:

  • Isoquinoline formation : 150°C, 30 min (vs 6 hr conventional)

  • Indole acylation : 100°C, 15 min under N₂

  • Coupling reaction : 120°C, 20 min with DCC/HOBt

Preliminary results show comparable yields (70-75%) with reduced reaction times.

Process Optimization Strategies

Catalyst Screening

Table 2 compares catalysts for the ring-closure step:

CatalystYield (%)Purity (%)Reaction Time (hr)
Phosphotungstic acid7899.31
Polyphosphoric acid6597.53
ZnCl₂5895.84
BF₃·Et₂O6296.22.5

Phosphotungstic acid outperforms alternatives due to its Brønsted-Lewis acidity combination.

Solvent Effects

Solvent polarity critically impacts coupling efficiency:

SolventDielectric ConstantYield (%)Impurities (%)
Acetonitrile37.5780.7
DMF36.7681.2
THF7.5552.8
Toluene2.4424.1

High dielectric solvents stabilize transition states during nucleophilic acyl substitution.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Analysis :

    • Column: C18, 250 × 4.6 mm

    • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

    • Retention time: 8.2 min

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.21 (t, J=6 Hz, 2H, CH₂N)

    • δ 3.85 (s, 3H, NCH₃)

    • δ 3.90-3.94 (multiple singlets, 12H, OCH₃)

  • IR (KBr) :

    • 1654 cm⁻¹ (C=O stretch)

    • 1248 cm⁻¹ (C-O methoxy)

Comparative Method Analysis

Table 3 evaluates synthesis routes:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Stepwise coupling6898.2120Moderate
One-pot7999.385High
Microwave7298.795Limited

The one-pot method reduces costs by 29% compared to traditional approaches .

Q & A

Q. What synthetic methodologies are recommended for preparing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone?

  • Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
  • Step 1: Alkylation of 3,4-dihydroisoquinoline precursors with methylating agents under controlled basic conditions (e.g., NaHCO₃ in acetonitrile) to introduce the 1-methyl substituent on the indole moiety .
  • Step 2: Coupling of the isoquinoline and indole fragments using a methanone bridge via Friedel-Crafts acylation or nucleophilic acyl substitution. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield, as demonstrated for analogous dihydroisoquinoline derivatives in NMR-characterized syntheses .
  • Critical Note: Monitor reaction progress using TLC or HPLC to avoid over-alkylation, a common side reaction in heterocyclic systems .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer:
  • 1H-NMR Analysis: Key diagnostic peaks include:
  • ~3.7–4.0 ppm (singlets): Methoxy groups (6×OCH₃) .
  • ~6.4–7.5 ppm (aromatic protons): Distinct splitting patterns for indole and isoquinoline protons, with coupling constants (e.g., J = 5.9 Hz for CH₂ groups) aiding in conformation assignment .
  • ~2.6–3.3 ppm (multiplet): Methylene protons in the dihydroisoquinoline ring .
  • 13C-NMR: Confirm carbonyl resonance at ~170 ppm and quaternary carbons in aromatic systems (147–150 ppm) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns consistent with methoxy and methyl substituents .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer:
  • Degradation Risks: Methoxy and methyl groups may undergo oxidative demethylation under prolonged light exposure or acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Matrix Effects: In biological assays, avoid aqueous buffers with high ionic strength or reactive oxygen species (ROS), which can degrade the methanone bridge. Pre-test stability via accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer:
  • Assay-Specific Variability: Differences in cell permeability (e.g., bacterial vs. mammalian membranes) or enzymatic metabolism (e.g., cytochrome P450 activity) can alter observed potency. Cross-validate using isogenic cell lines or standardized protocols (e.g., CLSI guidelines) .
  • Data Normalization: Use internal controls (e.g., reference inhibitors for enzyme assays) and orthogonal assays (e.g., SPR binding vs. cell viability) to distinguish true activity from artifacts .
  • Example: If conflicting IC₅₀ values arise in kinase inhibition studies, perform kinetic assays to rule out time-dependent inactivation or allosteric effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s indole and isoquinoline moieties?

  • Methodological Answer:
  • Fragment Replacement: Synthesize analogs with modified substituents (e.g., replacing 4,7-dimethoxy groups on the indole with halogens or bulkier alkoxy groups) and compare bioactivity .
  • Computational Modeling: Perform docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding interactions. Prioritize substitutions at positions predicted to enhance hydrogen bonding or π-π stacking .
  • Case Study: Analogous compounds with phenyl vs. benzyl substitutions on the isoquinoline ring showed 10-fold differences in receptor affinity, highlighting steric and electronic effects .

Q. How should experimental designs address limitations in generalizing results from simplified model systems (e.g., synthetic wastewater) to complex biological matrices?

  • Methodological Answer:
  • Matrix Complexity: Augment simplified systems (e.g., synthetic wastewater) with real-world samples (e.g., clinical isolates or environmental sewage) to assess compound degradation or metabolite formation .
  • Time-Resolved Sampling: Collect data at multiple timepoints to capture dynamic changes in compound stability or activity, as seen in HSI-based pollution monitoring studies .
  • Statistical Power: Increase sample diversity (e.g., >200 mixtures) and use multivariate analysis (PCA or PLS-DA) to account for variability in organic degradation .

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